molecular formula C23H28ClN3O2 B11415612 N-(3-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2,2-dimethylpropanamide

N-(3-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2,2-dimethylpropanamide

Cat. No.: B11415612
M. Wt: 413.9 g/mol
InChI Key: VWTQTOHWFMLGCN-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE: is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a chlorophenoxyethyl group attached to a benzodiazole ring, which is further linked to a propyl chain ending in a dimethylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE typically involves a multi-step process:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 4-chlorophenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Linking the Propyl Chain: The propyl chain is attached through an alkylation reaction, where the benzodiazole derivative reacts with 3-bromopropylamine.

    Formation of the Dimethylpropanamide Moiety: The final step involves the reaction of the propylamine derivative with 2,2-dimethylpropanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biochemical Research: It can be used as a probe to study enzyme interactions and molecular pathways.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

  • N-(3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE
  • N-(3-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2,2-DIMETHYLPROPANAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenoxy group (chlorine, methoxy, fluorine).
  • Unique Properties: The presence of the chlorine atom in the original compound may confer unique electronic properties, influencing its reactivity and interaction with biological targets.
  • Applications: While all similar compounds may have potential therapeutic applications, the specific substituents can affect their efficacy and safety profiles.

Properties

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[3-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]propyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C23H28ClN3O2/c1-23(2,3)22(28)25-14-6-9-21-26-19-7-4-5-8-20(19)27(21)15-16-29-18-12-10-17(24)11-13-18/h4-5,7-8,10-13H,6,9,14-16H2,1-3H3,(H,25,28)

InChI Key

VWTQTOHWFMLGCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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